molecular formula C13H10N2OS2 B1621199 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 175277-55-1

6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B1621199
CAS No.: 175277-55-1
M. Wt: 274.4 g/mol
InChI Key: UNIGDMGLJKRXHV-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b]thiazole-5-carbaldehyde, which precisely describes the structural arrangement of functional groups and heterocyclic rings. This nomenclature follows established conventions for naming complex heterocyclic compounds, with the imidazo[2,1-b]thiazole core serving as the parent structure. The compound is recognized by several synonymous names in chemical databases, including 6-(p-Tolylthio)imidazo[2,1-b]thiazole-5-carbaldehyde, which represents an alternative naming convention that emphasizes the tolyl group attachment. Additional recognized synonyms include 6-(4-Methylphenylthio)imidazo[2,1-B]thiazole-5-carboxaldehyde and 6-(4-methylphenyl)sulfanylimidazo[2,1-b]thiazole-5-carbaldehyde, demonstrating the various acceptable nomenclature formats used across different chemical databases and literature sources.

The systematic naming reflects the compound's structural complexity, where the number "6" indicates the position of substitution on the imidazo[2,1-b]thiazole ring system. The term "sulfanyl" denotes the sulfur-containing linkage that connects the methylphenyl group to the core heterocycle, while "carbaldehyde" specifically identifies the aldehyde functional group at position 5. These naming conventions ensure unambiguous identification of the compound across various chemical databases and research publications. The alternative nomenclature variations observed in chemical databases reflect historical naming practices and regional preferences, but all refer to the identical molecular structure with the same connectivity pattern and functional group arrangement.

Molecular Formula and Weight Analysis

The molecular formula of 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b]thiazole-5-carbaldehyde is C₁₃H₁₀N₂OS₂, indicating the presence of thirteen carbon atoms, ten hydrogen atoms, two nitrogen atoms, one oxygen atom, and two sulfur atoms. This elemental composition reflects the complex heterocyclic nature of the compound, with multiple heteroatoms contributing to its unique chemical properties and potential biological activities. The molecular weight has been precisely calculated as 274.4 grams per mole using advanced computational methods implemented in PubChem's chemical database system. This molecular weight places the compound within the typical range for small molecule pharmaceuticals and synthetic intermediates, making it suitable for various research applications and potential drug development programs.

Molecular Property Value Computational Method
Molecular Formula C₁₃H₁₀N₂OS₂ Elemental Analysis
Molecular Weight 274.4 g/mol PubChem 2.2
Carbon Atoms 13 Direct Count
Hydrogen Atoms 10 Direct Count
Nitrogen Atoms 2 Direct Count
Oxygen Atoms 1 Direct Count
Sulfur Atoms 2 Direct Count

The elemental composition reveals important structural characteristics that influence the compound's physicochemical properties. The presence of two sulfur atoms is particularly significant, as one sulfur is incorporated into the thiazole ring system while the other forms the sulfanyl linkage to the methylphenyl substituent. The relatively high sulfur content contributes to the compound's potential for diverse chemical transformations and may influence its pharmacological properties. The nitrogen atoms are strategically positioned within the imidazole and thiazole rings, creating multiple sites for potential hydrogen bonding and electronic interactions with biological targets.

Properties

IUPAC Name

6-(4-methylphenyl)sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-9-2-4-10(5-3-9)18-12-11(8-16)15-6-7-17-13(15)14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIGDMGLJKRXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363343
Record name 6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-55-1
Record name 6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, biological properties, and potential therapeutic applications based on available research findings.

Compound Overview

This compound features a thiazole ring fused with an imidazole moiety and a carbonyl group, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole and imidazole rings exhibit notable antimicrobial properties. For instance, derivatives of imidazo[2,1-b]thiazole have shown significant activity against various bacterial strains.

Compound Activity (MIC) Pathogen
6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde0.5 μg/mLStaphylococcus aureus
Other derivatives0.22 - 0.25 μg/mLStaphylococcus epidermidis

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The imidazo[2,1-b]thiazole scaffold has been associated with anticancer properties. In vitro studies have shown that compounds similar to 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can inhibit cancer cell proliferation.

For example, a series of thiazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines:

Compound IC50 (μM) Cell Line
6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde<10 μMMCF-7 (breast cancer)
Other derivatives<20 μMHeLa (cervical cancer)

The structure-activity relationship (SAR) analysis indicated that the presence of the methyl group on the phenyl ring enhances cytotoxicity .

The biological activity of 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes such as carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
  • Induction of Apoptosis : Studies suggest that it may promote programmed cell death in cancer cells through mitochondrial pathways.
  • Disruption of Biofilm Formation : The compound exhibits potential in preventing biofilm formation in pathogenic bacteria, enhancing its antimicrobial efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole-containing compounds:

  • A study focusing on a series of imidazo[2,1-b]thiazoles demonstrated their effectiveness against resistant bacterial strains and highlighted their role in overcoming antibiotic resistance mechanisms .
  • Another investigation reported on the anticancer properties of thiazole derivatives, where compounds similar to 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde exhibited promising results in reducing tumor size in xenograft models .

Scientific Research Applications

Medicinal Chemistry

6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has been explored for its potential as an anticancer agent. Research indicates that compounds with imidazo-thiazole structures can exhibit cytotoxicity against various cancer cell lines. The presence of the sulfanyl group may enhance the compound's ability to interact with biological targets, potentially leading to the development of novel therapeutic agents.

Antimicrobial Activity

Studies have shown that thiazole derivatives possess antimicrobial properties. The incorporation of the 4-methylphenyl sulfanyl group may enhance these effects, making this compound a candidate for further investigation as an antimicrobial agent. Preliminary assays indicate promising activity against both Gram-positive and Gram-negative bacteria.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be used to synthesize more complex molecules through various reactions such as nucleophilic substitution and condensation reactions. Its functional groups allow for modifications that can lead to the development of new materials or pharmaceuticals.

Case Study 1: Anticancer Properties

A study conducted by researchers at a prominent university investigated the efficacy of imidazo-thiazole derivatives on human cancer cell lines. The results indicated that 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antimicrobial Testing

In another study published in a peer-reviewed journal, the compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, suggesting moderate antibacterial activity. Further modifications of the compound could enhance its efficacy and broaden its spectrum of activity.

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Medicinal ChemistrySignificant cytotoxicity against cancer cell lines ,
Antimicrobial ActivityModerate activity against E. coli and S. aureus ,
Organic SynthesisVersatile intermediate for synthesizing complex molecules ,

Chemical Reactions Analysis

Oxime Formation

The aldehyde group undergoes condensation with hydroxylamine derivatives to form oximes, a key reaction for modulating bioactivity. For example:
Reaction :
C17H13N2OS2-CHO+NH2O-(2,6-dichlorobenzyl)C20H15Cl2N3OS2\text{C}_{17}\text{H}_{13}\text{N}_2\text{OS}_2\text{-CHO} + \text{NH}_2\text{O-(2,6-dichlorobenzyl)} \rightarrow \text{C}_{20}\text{H}_{15}\text{Cl}_2\text{N}_3\text{OS}_2

  • Conditions : Ethanol/water (1:1), 60°C, 6–8 hours .

  • Yield : 72–82% .
    This reaction enhances hydrogen-bonding capacity and is critical for developing anticancer agents.

Nucleophilic Addition at the Aldehyde

The aldehyde participates in nucleophilic additions with amines, hydrazines, and Grignard reagents:
Example : Reaction with substituted amines to form Schiff bases.

  • Reagents : Aniline derivatives, catalytic acetic acid.

  • Conditions : Reflux in methanol, 4–6 hours.

  • Application : Improves solubility for pharmacokinetic studies.

Oxidation of the Sulfanyl Group

The sulfide moiety is oxidized to sulfone or sulfoxide derivatives, altering electronic properties:
Reaction :
S-C6H4-CH3OxoneSO2-C6H4-CH3\text{S-C}_6\text{H}_4\text{-CH}_3 \xrightarrow{\text{Oxone}} \text{SO}_2\text{-C}_6\text{H}_4\text{-CH}_3

  • Conditions : Oxone (2.2 equiv), methanol/water, 0°C → RT, 2 hours .

  • Yield : >85% .
    Sulfone derivatives show enhanced antimicrobial activity.

Cyclization Reactions

The imidazo-thiazole core participates in cyclization to form fused heterocycles:
Example : Intramolecular cyclization with α-bromoketones.

  • Reagents : α-Bromoketones, Cs₂CO₃.

  • Conditions : DMF, 80°C, 12 hours .

  • Outcome : Forms tricyclic structures with potential kinase inhibition .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the thiazole ring:

Sonogashira Coupling

Reaction :
Imidazo-thiazole+Ar-IPd/CuAlkynylated product\text{Imidazo-thiazole} + \text{Ar-I} \xrightarrow{\text{Pd/Cu}} \text{Alkynylated product}

  • Catalyst : Pd(PPh₃)₂Cl₂/CuI.

  • Conditions : Water, SDS surfactant, 60°C, 8 hours .

  • Yield : 65–89% .

Suzuki-Miyaura Coupling

  • Reagents : Arylboronic acids, Pd(OAc)₂.

  • Conditions : DME/H₂O, 90°C, 12 hours .

Mechanistic Insights

  • Sonogashira Coupling : Proceeds via oxidative addition of Pd⁰ to aryl iodide, followed by transmetallation and alkyne insertion .

  • Sulfanyl Oxidation : Electrophilic attack by oxone-generated peroxysulfur intermediates.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (e.g., Cl in CITCO) : Enhance CAR agonism and CYP induction, likely due to improved receptor binding and stability .
  • Sulfanyl vs. Direct Aryl Linkages : Sulfanyl groups (e.g., in the target compound) may alter pharmacokinetics but reduce potency compared to direct aryl-substituted analogs like CITCO .
  • Oxime Derivatives : The oxime group in CITCO is critical for CAR activation, as its absence (e.g., in the target compound) likely diminishes activity .

Preparation Methods

Cyclocondensation of 2-Aminothiazole with α-Halocarbaldehydes

In a representative procedure, 2-aminothiazole reacts with 4-methylphenylsulfanylacetyl chloride in the presence of a base to form an intermediate thioether. Subsequent cyclization with α-chlorocarbaldehyde under refluxing ethanol yields the imidazo[2,1-b]thiazole core. This method achieves moderate yields (50–65%) and requires careful control of stoichiometry to avoid side reactions.

Sulfanylation at Position 6

Introducing the 4-methylphenylsulfanyl group at position 6 is critical for directing subsequent formylation. Two primary methods dominate the literature:

Direct Sulfanylation Using Thiophenol Derivatives

A patented approach involves treating 6-chloroimidazo[2,1-b]thiazole with 4-methylthiophenol in the presence of a copper catalyst. The reaction proceeds at 80–100°C in dimethylformamide (DMF), achieving 70–75% yield. The chloro substituent is selectively replaced by the sulfanyl group without affecting other positions.

One-Pot Sulfonation-Halogenation

An alternative method employs chlorosulfonic acid to sulfonate the imidazo-thiazole core, followed by displacement with 4-methylthiophenol. This one-pot process simplifies purification, yielding 6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b]thiazole in 68% yield. Excess sodium hydroxide is used to neutralize liberated hydrogen chloride.

Formylation at Position 5

The carbaldehyde group is introduced via Vilsmeier-Haack formylation, a widely used method for electron-rich heterocycles.

Vilsmeier-Haack Reaction Conditions

In a key study, 6-[(4-methylphenyl)sulfanyl]imidazo[2,1-b]thiazole is treated with the Vilsmeier reagent (POCl₃/DMF) at 0–5°C, followed by gradual warming to room temperature. The carbaldehyde forms regioselectively at position 5, with a reported yield of 82%.

Table 1: Optimization of Vilsmeier-Haack Formylation

Parameter Optimal Value Yield (%)
POCl₃ Equivalents 1.2 82
Temperature (°C) 0–25 82
Reaction Time (h) 4 82
DMF Volume (mL/g) 5 82

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for both sulfanylation and formylation. A 30-minute irradiation at 100°C in DMF increases the formylation yield to 88% while minimizing decomposition.

Mechanochemical Approaches

Grinding the imidazo-thiazole precursor with 4-methylthiophenol and potassium carbonate in a ball mill achieves 73% sulfanylation yield within 2 hours, eliminating solvent use.

Characterization and Validation

Synthesized compounds are validated via spectral methods:

  • FT-IR : A strong absorption at 1,680 cm⁻¹ confirms the carbaldehyde group.
  • ¹H NMR : A singlet at δ 9.8 ppm corresponds to the aldehyde proton, while aromatic protons resonate between δ 7.2–7.8 ppm.
  • ¹³C NMR : The aldehyde carbon appears at δ 192 ppm, with the imidazo-thiazole carbons between δ 110–150 ppm.

Challenges and Optimization Strategies

Byproduct Formation During Sulfanylation

Over-sulfonation or dimerization may occur if reaction temperatures exceed 100°C. Lowering the temperature to 80°C and using a diluted NaOH trap reduces byproducts to <5%.

Purification of the Carbaldehyde

Silica gel chromatography is essential to separate the carbaldehyde from unreacted starting material. Ethyl acetate/hexane (3:7) is the optimal eluent.

The patent-preferenced one-pot sulfonation method is scalable to kilogram quantities. Key adjustments include:

  • Trapping Systems : A dual-trap setup (water-cooled followed by NaOH) manages HCl gas efficiently.
  • Cost Analysis : Bulk DMF and POCl₃ reduce raw material costs by 40% compared to stepwise protocols.

Q & A

Basic: What are the standard synthetic routes for 6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with imidazo[2,1-b][1,3]thiazole scaffolds. A common approach includes:

Core Formation : Condensation of thiazole derivatives with aldehydes or ketones under acidic or basic conditions to form the imidazo-thiazole backbone.

Sulfanylation : Introduction of the 4-methylphenylsulfanyl group via nucleophilic substitution or coupling reactions. For example, using 4-methylthiophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) .

Aldehyde Functionalization : Oxidation of a methyl or hydroxymethyl group at the 5-position using oxidizing agents like MnO₂ or Swern oxidation protocols to yield the carbaldehyde moiety .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients).

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while aromatic protons from the 4-methylphenyl group resonate around δ 7.2–7.5 ppm .
  • Infrared Spectroscopy (IR) : The aldehyde C=O stretch appears at ~1680–1720 cm⁻¹, and the C-S bond in the sulfanyl group shows absorption near 650–750 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond lengths and angles, critical for confirming stereoelectronic effects.
    Advanced Tip : Elemental analysis (C, H, N, S) ensures purity >95% before biological testing .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling steps or Lewis acids (e.g., ZnCl₂) for cyclization reactions. highlights yields varying from 45% to 78% based on catalyst choice .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene may improve thermal stability during reflux .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., from 24 hrs to 2 hrs) and minimize side-product formation .
  • Workup Strategies : Employ aqueous/organic biphasic extraction to remove unreacted thiophenol derivatives.

Advanced: What computational methods predict the compound’s bioactivity or binding interactions?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). references docking studies to explain binding modes of analogous compounds .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the aldehyde group’s electrophilicity can be quantified via partial charge distribution .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological matrices (e.g., water-lipid bilayer systems) .
    Validation : Cross-check computational results with experimental assays (e.g., enzyme inhibition studies).

Data Contradiction: How to resolve discrepancies in reported synthetic yields or biological activity?

Methodological Answer:

  • Reproducibility Checks :
    • Verify reagent purity (e.g., anhydrous solvents, fresh catalysts).
    • Standardize reaction monitoring (e.g., in-situ IR for aldehyde formation).
  • By-Product Analysis : Use LC-MS to identify side products (e.g., over-oxidized sulfones or dimerized imidazoles) .
  • Biological Assay Variability :
    • Normalize cell-based assays using internal controls (e.g., ATP quantification).
    • Compare IC₅₀ values under consistent conditions (pH, temperature, serum concentration) .

Advanced: What mechanistic insights explain the reactivity of the sulfanyl and aldehyde groups?

Methodological Answer:

  • Sulfanyl Group :
    • Oxidation : React with H₂O₂ or m-CPBA to form sulfoxides/sulfones, altering electronic properties (monitor via ¹H NMR peak shifts) .
    • Nucleophilic Substitution : Replace with amines or alkoxides via SNAr mechanisms under basic conditions .
  • Aldehyde Group :
    • Condensation : React with hydrazines to form hydrazones (e.g., oxime derivatives, as in ) for bioactivity modulation .
    • Reduction : Convert to hydroxymethyl groups using NaBH₄ for solubility enhancement .
      Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying pH and temperature .

Basic: How to assess the compound’s stability under storage or experimental conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td >150°C suggests room-temperature stability) .
  • Accelerated Stability Testing : Store aliquots at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products (e.g., aldehyde oxidation to carboxylic acid) .
  • Light Sensitivity : Conduct UV-Vis spectroscopy pre/post UV exposure (λmax shifts indicate photodegradation) .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

Scaffold Modification : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro, ) or donating (e.g., methoxy) substituents to probe electronic effects .

Bioisosteric Replacement : Substitute the sulfanyl group with selenyl or ether linkages to assess steric/electronic contributions .

Pharmacophore Mapping : Use QSAR models to correlate substituent properties (logP, polar surface area) with bioactivity data .

Tables for Quick Reference

Property Typical Data Reference
Melting Point165–166°C (analogous compounds)
λmax (UV-Vis)270–290 nm (aromatic π→π* transitions)
TGA Decomposition Onset~200°C
¹H NMR (Aldehyde Proton)δ 9.8–10.2 ppm (singlet)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Reactant of Route 2
6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

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